N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide
Description
N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a bromo group and a trifluoroethoxy group, as well as a benzamide moiety with a trifluoromethyl group. The presence of multiple halogen atoms and functional groups makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF6N2O2/c16-10-5-11(13(23-6-10)26-7-14(17,18)19)24-12(25)8-1-3-9(4-2-8)15(20,21)22/h1-6H,7H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAMPMVRGSJVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=CC(=C2)Br)OCC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-(2,2,2-trifluoroethoxy)pyridine to introduce the bromo group at the 5-position. This is followed by the coupling of the brominated pyridine with 4-(trifluoromethyl)benzoyl chloride under appropriate conditions to form the final benzamide product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: The benzamide moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can yield an aminated derivative, while oxidation of the trifluoroethoxy group can produce a corresponding ketone.
Scientific Research Applications
N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 5-Bromo-2-fluorobenzonitrile
Uniqueness
N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both trifluoroethoxy and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
